molecular formula C39H43N5O8 B12581468 D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine CAS No. 644996-96-3

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine

Cat. No.: B12581468
CAS No.: 644996-96-3
M. Wt: 709.8 g/mol
InChI Key: FZWBWFAAUFBTMY-KHJXSPNTSA-N
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Description

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine is a synthetic pentapeptide composed exclusively of D-amino acids. Its sequence (Ala-Phe-Tyr-Tyr-Phe) features two aromatic residues (phenylalanine and tyrosine) in the D-configuration. D-amino acids are rare in eukaryotic systems but are critical in bacterial peptidoglycan biosynthesis and confer resistance to enzymatic degradation due to their non-natural stereochemistry . The presence of multiple aromatic side chains may enhance hydrophobic interactions with biological targets, such as membrane receptors or enzyme active sites, while the D-configuration increases metabolic stability compared to L-isoforms .

Properties

CAS No.

644996-96-3

Molecular Formula

C39H43N5O8

Molecular Weight

709.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C39H43N5O8/c1-24(40)35(47)41-31(20-25-8-4-2-5-9-25)36(48)42-32(21-27-12-16-29(45)17-13-27)37(49)43-33(22-28-14-18-30(46)19-15-28)38(50)44-34(39(51)52)23-26-10-6-3-7-11-26/h2-19,24,31-34,45-46H,20-23,40H2,1H3,(H,41,47)(H,42,48)(H,43,49)(H,44,50)(H,51,52)/t24-,31-,32-,33-,34-/m1/s1

InChI Key

FZWBWFAAUFBTMY-KHJXSPNTSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, D-alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, D-phenylalanine, is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-tyrosine, D-tyrosine, and D-phenylalanine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from any impurities .

Chemical Reactions Analysis

Types of Reactions

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of D-amino acids can enhance the stability and resistance to proteolytic degradation, making it a valuable tool in various applications .

Comparison with Similar Compounds

D-Alanyl-D-Alanine

Structure : A dipeptide (Ala-Ala) involved in bacterial cell wall biosynthesis.
Key Differences :

  • The target pentapeptide contains aromatic residues (Phe, Tyr) instead of alanine, which may alter binding specificity.
  • D-Alanyl-D-Alanine is a substrate for vancomycin, while the target compound’s aromatic residues could reduce glycopeptide antibiotic affinity, similar to D-Ala-D-Lac depsipeptides in vancomycin-resistant bacteria .
    Functional Implications :
  • D-Alanyl-D-Alanine is essential for peptidoglycan cross-linking, whereas the target pentapeptide’s biological role remains underexplored but may involve antimicrobial resistance or signaling .

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (CAS 644997-17-1)

Structure : A tetrapeptide (Gly-Phe-Tyr-Trp-Phe) with similar aromatic D-residues.
Key Differences :

  • Chain length differences (tetra- vs. pentapeptide) may influence membrane permeability or enzymatic processing .
    Functional Implications :

DL-Tyrosine-Containing Peptides

Structure : Racemic mixtures of D- and L-tyrosine in peptide backbones.
Key Differences :

  • The target compound uses pure D-tyrosine, avoiding competition with L-isoforms in metabolic pathways, as seen in phenylalanine/tyrosine incorporation studies .
  • DL-Tyrosine peptides exhibit reduced enzymatic stability compared to all-D configurations .
    Functional Implications :
  • Pure D-isoforms resist proteolysis, making them suitable for therapeutic applications requiring prolonged half-lives .

Data Table: Structural and Functional Comparison

Compound Name Sequence (D-forms) Molecular Weight (g/mol) Biological Activity Protease Stability Solubility (Hydrophobicity)
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine Ala-Phe-Tyr-Tyr-Phe ~723.8* Hypothesized antimicrobial High Low (aromatic dominance)
D-Alanyl-D-Alanine Ala-Ala 190.15 Peptidoglycan biosynthesis Moderate High
Gly-D-Phe-D-Tyr-D-Trp-D-Phe Gly-Phe-Tyr-Trp-Phe ~763.9 Unknown (structural studies) High Moderate
DL-Tyrosine Racemic mixture 181.19 (monomer) Metabolic studies Low Moderate

*Calculated based on amino acid masses.

Research Findings and Implications

  • Antibiotic Resistance : The Tyr→Phe substitution in D-Ala ligases (as in vancomycin-resistant bacteria) highlights how aromatic residue positioning influences enzyme specificity . The target pentapeptide’s Tyr residues may similarly modulate interactions with antibiotics or host enzymes.
  • Therapeutic Potential: D-amino acid peptides are explored for their protease resistance and reduced immunogenicity. The target compound’s stability and aromaticity make it a candidate for drug delivery or antimicrobial design .
  • Structural Insights : Comparative studies with shorter D-peptides (e.g., D-Ala-D-Ala) suggest that chain elongation and aromatic residue incorporation enhance target specificity but reduce solubility, necessitating formulation optimization .

Biological Activity

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine is a synthetic peptide composed of five D-amino acids. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of D-amino acids, which confer stability against enzymatic degradation compared to their L-counterparts. The specific sequence of amino acids contributes to its unique interactions with biological targets.

Amino Acid Type Role in Structure
D-AlanineD-aminoContributes to stability
D-PhenylalanineD-aminoEnhances hydrophobic interactions
D-TyrosineD-aminoProvides potential for hydrogen bonding
D-TyrosineD-aminoProvides potential for hydrogen bonding
D-PhenylalanineD-aminoEnhances hydrophobic interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The peptide can modulate the activity of these targets, leading to various physiological effects.

  • Receptor Binding : The compound may bind to G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering cellular functions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains:

  • Staphylococcus aureus : IC50 values demonstrated effective inhibition.
  • Escherichia coli : Reduced growth observed in treated cultures.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in EcoSal Plus evaluated the antimicrobial activity of synthetic peptides similar to this compound. The results indicated a dose-dependent response against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .
  • Enzyme Interaction Analysis : Research published in Nucleic Acids Research highlighted the interaction between similar peptides and aminoacyl-tRNA synthetases (AARSs). The study revealed that these peptides could modulate enzyme activity, providing insights into their potential roles in metabolic regulation .

Applications

The unique properties of this compound open avenues for various applications:

  • Pharmaceutical Development : Due to its antimicrobial properties, this compound could be developed into new antibiotics.
  • Biotechnology : Its ability to modulate enzyme activity makes it a candidate for use in biotechnological applications involving protein synthesis.

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